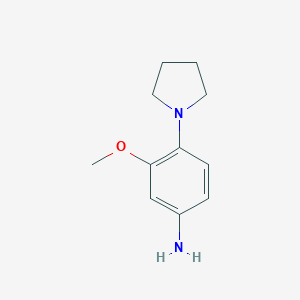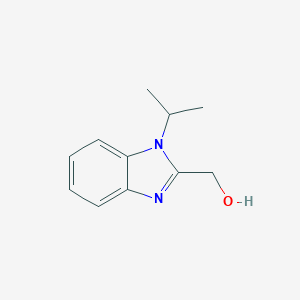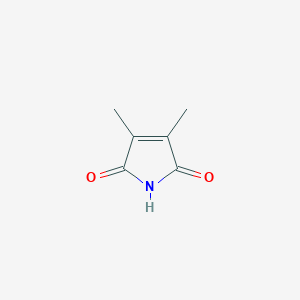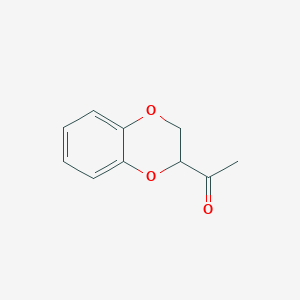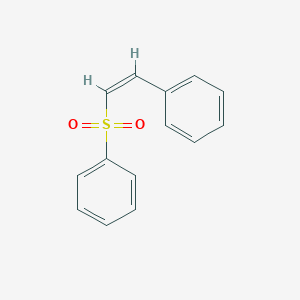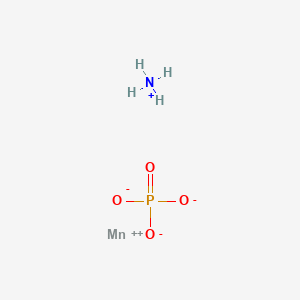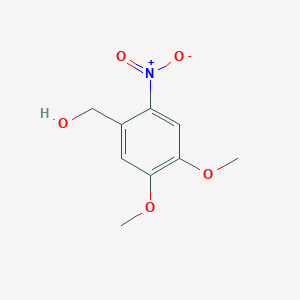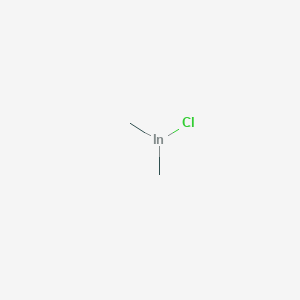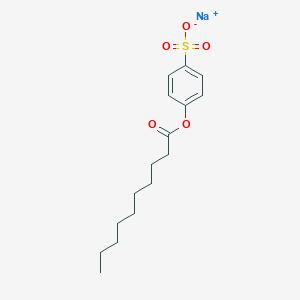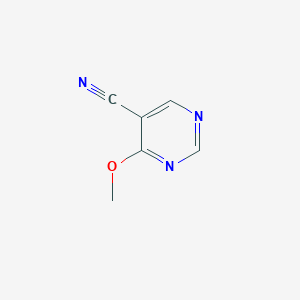![molecular formula C16H25NO3 B091920 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide CAS No. 15823-55-9](/img/structure/B91920.png)
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide, also known as MPD, is a chemical compound that belongs to the family of acetamides. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPD is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and methanol.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide is not fully understood. However, it is believed to work by binding to the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sedation, and pain. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide enhances the activity of the GABA-A receptor, which leads to an increase in the inhibitory signaling in the brain. This results in a reduction in anxiety, sedation, and pain.
Biochemical and Physiological Effects:
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and sedation. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of pain. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a low toxicity profile and is well-tolerated in animal studies. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are some limitations to using 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide in lab experiments. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has a short half-life, which means that it has to be administered frequently to maintain its therapeutic effects. It is also a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds.
Direcciones Futuras
There are a number of future directions for research on 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide. One area of research is to investigate the potential use of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide in the treatment of anxiety disorders, insomnia, and chronic pain. Another area of research is to investigate the potential use of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide as a local anesthetic. Further research is needed to fully understand the mechanism of action of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide and to identify any potential side effects. There is also a need for research on the pharmacokinetics and pharmacodynamics of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide to optimize its therapeutic use. Overall, 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide is a promising compound that has the potential to be a valuable therapeutic agent for a number of conditions.
Métodos De Síntesis
The synthesis of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with propylamine to form 4-methoxyphenylpropylamine. This intermediate is then reacted with acetic anhydride and propylamine to form 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide. The synthesis of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and analgesic properties. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been studied for its potential use in the treatment of anxiety disorders, insomnia, and chronic pain. It has also been studied for its potential use as a local anesthetic.
Propiedades
Número CAS |
15823-55-9 |
|---|---|
Nombre del producto |
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide |
Fórmula molecular |
C16H25NO3 |
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C16H25NO3/c1-4-10-17(11-5-2)16(18)13-20-12-14-6-8-15(19-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3 |
Clave InChI |
OVSNUWZWBXXBSE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)COCC1=CC=C(C=C1)OC |
SMILES canónico |
CCCN(CCC)C(=O)COCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



